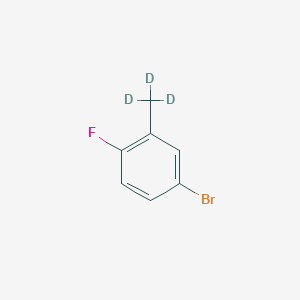

5-Bromo-2-fluorotoluene (Methyl D3)

Descripción general

Descripción

5-Bromo-2-fluorotoluene (Methyl D3) is an organic compound with the molecular formula C7H6BrF. It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Bromo-2-fluorotoluene can be synthesized through several methods. One common method involves the bromination of 2-fluorotoluene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in the presence of a catalyst such as iron or aluminum bromide, and the reaction conditions include moderate temperatures and an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of 5-Bromo-2-fluorotoluene often involves large-scale bromination reactions. The process is optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-fluorotoluene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form different derivatives, such as 5-bromo-2-fluorobenzyl alcohol

Common Reagents and Conditions

N-Bromosuccinimide (NBS): Used for bromination reactions.

Iron or Aluminum Bromide: Catalysts for bromination.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions

Major Products Formed

5-Bromo-2-fluorobenzyl Bromide: Formed via bromination.

5-Bromo-2-fluorobenzyl Alcohol: Formed via reduction.

5-Bromo-2-fluorobenzoic Acid: Formed via oxidation

Aplicaciones Científicas De Investigación

Organic Synthesis

5-Bromo-2-fluorotoluene is primarily utilized as a precursor in organic synthesis. It can be converted into various useful intermediates through reactions such as:

- Bromination : It can be brominated further to produce 5-bromo-2-fluorobenzyl bromide, which is crucial for synthesizing other brominated compounds.

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by nucleophiles such as amines or thiols, facilitating the synthesis of diverse organic molecules .

Medicinal Chemistry

In medicinal chemistry, 5-Bromo-2-fluorotoluene serves as an important building block for pharmaceuticals. Its derivatives have been studied for potential therapeutic effects, including:

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.

- Antibacterial Properties : Research indicates that compounds derived from 5-bromo-2-fluorotoluene exhibit antibacterial activity against certain strains of bacteria .

Biochemical Research

The compound is also employed in biochemical studies, particularly in the context of DNA synthesis:

- Thymidine Analog : 5-Bromo-2-fluorotoluene can be incorporated into DNA in place of thymidine, allowing researchers to study DNA replication and repair mechanisms .

Table 1: Chemical Reactions Involving 5-Bromo-2-fluorotoluene

| Reaction Type | Description | Products |

|---|---|---|

| Nucleophilic Substitution | Bromine replaced by nucleophiles | Various amines or thiol derivatives |

| Bromination | Further bromination | 5-bromo-2-fluorobenzyl bromide |

| Oxidation | Methyl group oxidation | Aldehydes or carboxylic acids |

Table 2: Biological Activities of Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line |

|---|---|---|

| 5-Bromo-2-fluorobenzylamine | Anticancer | Various cancer cell lines |

| 5-Bromo-2-fluorotoluene derivatives | Antibacterial | Staphylococcus aureus |

| 5-Bromo-2-fluoroacetophenone | Antimicrobial | Escherichia coli |

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of a series of compounds derived from 5-bromo-2-fluorotoluene. The results demonstrated significant inhibition of cell proliferation in breast cancer cell lines, suggesting that modifications to the compound's structure could enhance its therapeutic efficacy .

Case Study 2: Antibacterial Efficacy

Research conducted on the antibacterial effects of various sulfonamide derivatives revealed that compounds incorporating the structure of 5-bromo-2-fluorotoluene exhibited enhanced activity against Gram-positive bacteria. The study highlighted the importance of structural modifications in developing effective antibacterial agents.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-fluorotoluene involves its interaction with various molecular targets. The bromine and fluorine atoms on the benzene ring influence the compound’s reactivity and its ability to participate in different chemical reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions and the nature of the reagents involved .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-5-fluorotoluene

- 4-Bromo-2-fluorotoluene

- 3-Bromo-2-fluorotoluene

Comparison

5-Bromo-2-fluorotoluene is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This positioning affects its chemical reactivity and the types of reactions it can undergo. Compared to other similar compounds, 5-Bromo-2-fluorotoluene may exhibit different reactivity patterns and be more suitable for certain applications in organic synthesis and industrial processes .

Actividad Biológica

5-Bromo-2-fluorotoluene, also known as Methyl D3, is a halogenated aromatic compound that has garnered attention in various fields of research due to its biological activity. This article provides a comprehensive overview of its biological properties, including antimicrobial effects, cytotoxicity, and potential applications in medicinal chemistry.

- Molecular Formula : C₇H₆BrF

- Molecular Weight : 189.02 g/mol

- Density : 1.486 g/mL at 25 °C

- Refractive Index : n20/D 1.529

- SMILES Notation : Cc1cc(Br)ccc1F

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various brominated and fluorinated compounds, including 5-bromo-2-fluorotoluene. The compound has shown promising results against a range of pathogens.

Table 1: Antimicrobial Activity of 5-Bromo-2-fluorotoluene

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.21 µM |

| Pseudomonas aeruginosa | 0.21 µM |

| Candida albicans | 0.83 µM |

| Micrococcus luteus | Significant inhibition observed |

This data indicates that Methyl D3 exhibits significant inhibitory effects against both Gram-negative and Gram-positive bacteria, as well as certain fungi, suggesting its potential as an antimicrobial agent in clinical settings .

Cytotoxicity Studies

The cytotoxic effects of 5-bromo-2-fluorotoluene have been assessed using various cell lines, including human epidermal keratinocytes (HaCat) and murine fibroblasts (BALB/c 3T3). The results indicate varying levels of toxicity depending on the concentration and exposure duration.

Table 2: Cytotoxicity Results

| Cell Line | IC₅₀ (µM) | Observations |

|---|---|---|

| HaCat | >100 | Higher sensitivity noted |

| BALB/c 3T3 | >150 | Lower sensitivity compared to HaCat |

The findings suggest that while Methyl D3 can exhibit cytotoxicity, its effects are more pronounced in certain cell types, indicating a need for further investigation into its safety profile for potential therapeutic applications .

The biological activity of 5-bromo-2-fluorotoluene may be attributed to its ability to interact with key enzymes and cellular targets. Molecular docking studies have indicated that the compound can bind effectively to targets such as MurD and DNA gyrase, which are essential for bacterial cell wall synthesis and DNA replication, respectively.

Binding Energy Analysis

- MurD : Binding energy suggests strong interactions leading to inhibition.

- DNA Gyrase : Effective binding observed with potential for disrupting bacterial DNA replication.

These interactions highlight the compound's potential as a lead candidate for developing new antimicrobial agents .

Case Studies and Applications

Several case studies have demonstrated the utility of halogenated compounds like Methyl D3 in drug discovery:

- Antimicrobial Drug Development : Research focused on developing new antibiotics has included Methyl D3 due to its promising MIC values against resistant strains.

- Cancer Research : The compound's structural properties make it a candidate for further exploration in cancer therapeutics, particularly in targeting specific tumor types where traditional treatments fail.

Propiedades

IUPAC Name |

4-bromo-1-fluoro-2-(trideuteriomethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKYOKPNAXNAFU-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.